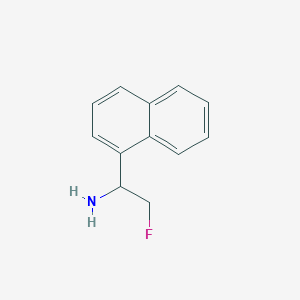

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

929972-46-3 |

|---|---|

Molecular Formula |

C12H12FN |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

2-fluoro-1-naphthalen-1-ylethanamine |

InChI |

InChI=1S/C12H12FN/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2 |

InChI Key |

BKSFMRCTZMLCGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CF)N |

Origin of Product |

United States |

Foundational & Exploratory

A Research Roadmap for Uncovering the Bioactivity of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Abstract

This technical guide addresses the notable absence of published research on the bioactivity of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine. While chemical suppliers list this compound, its pharmacological profile remains uncharacterized. Instead of a conventional literature review, this document presents a comprehensive, forward-looking research roadmap designed for researchers, medicinal chemists, and drug development professionals. We dissect the molecule's structural components—a naphthalene core and a β-fluoroethylamine moiety—to hypothesize potential biological activities. This guide provides detailed, actionable protocols for a plausible chemical synthesis and a multi-tiered in vitro and in vivo screening strategy to systematically explore its therapeutic potential, from initial broad-based phenotypic screens to targeted mechanism-of-action studies. Our objective is to furnish a robust scientific framework to catalyze the investigation of this unexplored compound.

Introduction: Deconstructing the Target Molecule

A thorough survey of scientific databases and commercial catalogs reveals that 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is a known chemical entity, available for purchase from various suppliers.[1][2] However, there is a conspicuous lack of peer-reviewed literature detailing its synthesis, biological activity, or mechanism of action. This represents a significant knowledge gap and an opportunity for novel discovery.

The structure of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine invites rational speculation about its potential bioactivities based on well-established principles of medicinal chemistry.

-

The Naphthalene Scaffold: Naphthalene, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of biological effects, including potent antimicrobial (antibacterial and antifungal) and anticancer activities.[3] The planar, lipophilic nature of the naphthalene ring facilitates intercalation with DNA and interaction with hydrophobic pockets in various enzymes and receptors.

-

The β-Fluoroethylamine Moiety: The incorporation of fluorine into drug candidates is a common strategy to modulate their physicochemical and pharmacological properties.[4] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and blood-brain barrier penetration due to its lipophilicity.[5] The ethylamine portion is a classic pharmacophore found in numerous centrally active compounds, suggesting a potential for neurological or psychoactive effects. For instance, related fluoro-substituted amphetamines are known to act as releasing agents for monoamine neurotransmitters.[5]

Based on this structural analysis, we hypothesize that 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine could possess bioactivity in one or more of the following domains:

-

Antimicrobial Agents: Targeting bacteria or fungi.

-

Anticancer Agents: Exhibiting cytotoxic effects against malignant cells.

-

Central Nervous System (CNS) Modulators: Interacting with neurotransmitter systems.

This guide outlines a systematic approach to test these hypotheses.

Proposed Chemical Synthesis

To enable biological testing, a reliable and scalable synthesis of the target molecule is paramount. While several strategies for synthesizing fluorinated amines exist, a practical approach could start from the corresponding alcohol precursor, 2-amino-1-(naphthalen-1-yl)ethan-1-ol, which can be synthesized from 1-naphthaldehyde. The subsequent deoxyfluorination represents a key step.

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of 2-azido-1-(naphthalen-1-yl)ethan-1-ol (Precursor 2).

-

To a solution of 1-naphthaldehyde (1 ) in a suitable solvent (e.g., a mixture of THF and water), add trimethylsilyl cyanide (TMSCN) followed by zinc iodide (ZnI₂).

-

Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

-

Quench the reaction and perform a standard aqueous workup to yield the cyanohydrin.

-

Reduce the cyanohydrin using a mild reducing agent like lithium aluminum hydride (LAH) in THF at 0 °C to afford the amino alcohol.

-

Alternatively, to avoid highly reactive intermediates, a more controlled approach involves the ring-opening of a naphthalene-derived epoxide with an azide source, followed by reduction.

-

-

Step 2: Deoxyfluorination to yield 1-(2-azido-1-fluoroethyl)naphthalene (Precursor 3).

-

Dissolve the precursor alcohol (2 ) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM, dry the organic layer over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 3: Reduction of the Azide to the Amine (Target Compound 4).

-

Dissolve the fluorinated azide (3 ) in a solvent such as methanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the target compound, 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine (4 ).

-

The workflow for this proposed synthesis is visualized below.

Caption: Proposed synthetic pathway for 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine.

A Tiered Strategy for In Vitro Bioactivity Screening

A hierarchical screening cascade is proposed to efficiently investigate the bioactivity of the synthesized compound. This approach begins with broad, cost-effective phenotypic assays and progresses to more specific, target-based assays for any identified "hits."

Sources

Methodological & Application

Application Note: Enantioselective Preparation of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Part 1: Strategic Analysis & Methodology

The Synthetic Challenge

The target molecule, 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine , represents a high-value pharmacophore. The introduction of a

However, synthesizing this motif is notoriously difficult due to:

- -Elimination: The fluoride ion is a good leaving group beta to the amine, leading to the formation of enamines or vinyl naphthalenes under basic or thermal stress.

-

Racemization: The

-proton in the precursor -

Chemo-selectivity: Traditional reductive amination of

-fluoro ketones often results in defluorination (hydrodefluorination).

Route Selection: The Biocatalytic Advantage

While organocatalytic routes (e.g., asymmetric hydrogenation of

Recommended Route: Biocatalytic Transamination .[1]

We utilize

Why this wins:

-

Dynamic Kinetic Resolution (DKR): Since the

-fluoro ketone precursor racemizes spontaneously in the aqueous buffer, the enzyme can theoretically convert 100% of the racemic starting material into a single amine enantiomer (theoretical yield >50%). -

Mild Conditions: Reaction occurs at 30°C and pH 7.5, preventing HF elimination.

-

Stereocontrol: Enzymatic pockets offer >99% ee without complex chiral ligands.

Part 2: Experimental Protocol

Reaction Scheme Visualization

Caption: Two-step synthesis featuring electrophilic fluorination followed by stereoselective enzymatic transamination.

Step 1: Precursor Synthesis (Electrophilic Fluorination)

Objective: Preparation of 2-fluoro-1-(naphthalen-1-yl)ethan-1-one.

Reagents:

-

1-Acetylnaphthalene (1.0 eq)

-

Selectfluor (1.2 eq)[2]

-

Methanol (Solvent)

Procedure:

-

Dissolve 1-Acetylnaphthalene (17.0 g, 100 mmol) in anhydrous MeOH (150 mL).

-

Add Selectfluor (42.5 g, 120 mmol) in one portion.

-

Reflux the mixture (65°C) for 12 hours under

. Note: Monitor by TLC/GC. The reaction proceeds via the enol ether intermediate. -

Workup: Cool to RT. Pour into ice-water (500 mL). Extract with DCM (3 x 100 mL).

-

Wash combined organics with saturated

(to neutralize HF byproduct) and brine. -

Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc 95:5). -

Yield: Expect ~75-80% of the

-fluoro ketone as a light yellow solid.

Step 2: Enantioselective Transamination

Objective: Conversion of ketone to chiral amine with >99% ee.[3]

Reagents:

-

Substrate: 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one (50 mM final conc.)

-

Enzyme: Commercial

-Transaminase (Screening kit recommended: Codexis ATA-113, ATA-117, or enzyme from Vibrio fluvialis). -

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

-

Amine Donor: Isopropylamine (IPA) (1.0 M) – Acts as donor and buffer component.

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Biocatalytic Workflow Diagram:

Caption: Workflow for the ATA-mediated transamination using Isopropylamine (IPA) as the amine donor.

Detailed Procedure:

-

Buffer Prep: Prepare 100 mL of 100 mM K-phosphate buffer (pH 7.5). Add PLP (25 mg) and Isopropylamine (5.9 g, ~1.0 M). Adjust pH back to 7.5 using concentrated HCl (IPA is basic).

-

Substrate Addition: Dissolve the

-fluoro ketone (188 mg, 1 mmol) in DMSO (2 mL). Add this dropwise to the buffer solution. Final DMSO concentration should not exceed 5-10% to preserve enzyme activity. -

Enzyme Initiation: Add 50 mg of lyophilized ATA enzyme powder.

-

Incubation: Shake at 30°C, 180 rpm for 24 hours.

-

Critical Step: Leave the reaction vessel slightly open or use a nitrogen sweep to remove the acetone byproduct. This shifts the equilibrium toward the product.

-

-

Quenching: Add 6M HCl to lower pH to < 2.0. This stops the reaction and protonates the amine product (making it water-soluble).

-

Extraction 1 (Cleanup): Extract with MTBE (2 x 20 mL). The unreacted ketone stays in the organic phase. Discard organic phase.

-

Extraction 2 (Product): Basify the aqueous phase to pH > 11 using 10M NaOH. Extract with DCM (3 x 30 mL).

-

Isolation: Dry DCM layer over

and concentrate in vacuo (keep temp < 30°C to avoid volatility loss). -

Salt Formation: Dissolve residue in

and add HCl in dioxane to precipitate the hydrochloride salt.

Part 3: Process Control & Validation

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline solid (HCl salt) | Visual |

| Purity (Chemical) | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Enantiomeric Excess | > 99.0% ee | Chiral HPLC |

| 19F NMR | 19F NMR (CDCl3) | |

| Mass Spec | [M+H]+ = 190.2 | LC-MS (ESI+) |

Chiral HPLC Method

To verify the enantioselectivity, use the following method:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min (Target, assuming (R)-selective ATA used).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Product inhibition or Eq. limitation | Use "smart" amine donors (xylylenediamine) or remove acetone continuously (vacuum/sweep). |

| Defluorination | High pH or Temp | Strictly maintain pH < 8.0 and Temp < 35°C. |

| Low Solubility | Substrate hydrophobicity | Increase DMSO to 15% or add 1% Triton X-100 surfactant. |

| Racemic Product | Non-enzymatic background reaction | Ensure no metal contaminants; verify enzyme activity. |

References

-

Selectfluor Fluorination Mechanism: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

-

Biocatalytic Synthesis of Beta-Fluoro Amines: O'Reilly, E., et al. (2014). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. Link

-

Transaminase Protocols for Chiral Amines: Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Synthesis of Chiral Amines. ACS Catalysis. Link

-

Dynamic Kinetic Resolution of Alpha-Fluoro Ketones: Tan, X., et al. (2020).[4] Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters. Link

-

General Synthesis of Beta-Fluoroamines: Kalow, J. A., & Doyle, A. G. (2012).[5][6] Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry. Link

Sources

- 1. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 2. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy [organic-chemistry.org]

- 5. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 6. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

Application Note: A Robust HPLC Method for the Analysis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine. The strategy is grounded in the physicochemical properties of the analyte, focusing on its hydrophobic naphthalene core and ionizable primary amine. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, offering excellent peak symmetry, resolution, and sensitivity with UV detection. The described protocol is robust and suitable for quality control and research applications.

Introduction

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any specialty chemical, a reliable and robust analytical method is crucial for ensuring purity, stability, and quality. The molecule's structure, featuring a bulky, hydrophobic naphthalene group and a basic primary amine, presents specific challenges and opportunities for chromatographic separation. The amine group is prone to ionization, which can lead to poor peak shape (tailing) on silica-based columns if the mobile phase pH is not carefully controlled. Conversely, the naphthalene moiety acts as a strong chromophore, making UV detection a highly suitable and sensitive choice.

This guide provides a comprehensive, step-by-step protocol for developing a robust HPLC method, from initial parameter selection through optimization and validation, based on established chromatographic principles and regulatory expectations.

Analyte Characterization & Initial Method Design

A successful method development strategy begins with a thorough understanding of the analyte's properties.

-

Structure: The molecule consists of a hydrophobic polycyclic aromatic hydrocarbon (naphthalene) and a polar, basic primary amine group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

-

pKa: The primary amine group is basic. The predicted pKa for a similar compound, 1-(1-Naphthyl)ethylamine, is approximately 9.2-9.6.[1][2][3] To ensure consistent ionization and prevent peak tailing from interactions with residual silanols on the column, the mobile phase pH should be set at least 2 units below the analyte's pKa.[4] An acidic pH (e.g., pH 2.5-3.5) will ensure the amine is fully protonated (R-NH3+), leading to sharp, symmetrical peaks.[4][5]

-

UV Absorbance: The naphthalene ring is a strong chromophore. Naphthalene exhibits strong UV absorption maxima around 220 nm and a characteristic multi-peak structure between 250-290 nm, with a prominent peak at approximately 275 nm.[6][7][8] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. For this method, 275 nm is selected for quantification to provide a balance of sensitivity and selectivity.

Based on this analysis, an initial set of HPLC conditions was proposed, as summarized in Table 1.

Table 1: Analyte Properties and Initial HPLC Conditions

| Parameter | Value / Condition | Rationale |

| Analyte Properties | ||

| Molecular Formula | C12H12FN | - |

| Molecular Weight | 189.23 g/mol [9] | - |

| Predicted pKa (amine) | ~9.2 - 9.6 | Dictates need for pH-controlled mobile phase. |

| Key Chromophore | Naphthalene | Strong UV absorbance for sensitive detection. |

| Initial HPLC Conditions | ||

| Mode | Reversed-Phase (RP-HPLC) | Ideal for separating hydrophobic compounds.[5][10] |

| Column | C18, 4.6 x 150 mm, 3.5 µm | General-purpose column with excellent retention for aromatic compounds.[5] |

| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 | Low pH protonates the amine, ensuring good peak shape.[4] |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |

| Gradient | 30% to 80% B over 15 minutes | Efficiently screens the required elution strength. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temperature | 30 °C | Provides stable retention times. |

| Detection | PDA at 275 nm | Wavelength of strong absorbance for naphthalene moiety.[8] |

| Injection Volume | 10 µL | Standard starting volume. |

| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with mobile phase. |

Experimental Protocols & Method Optimization

The goal of optimization is to achieve a symmetric peak (Asymmetry Factor ≈ 1.0-1.2), sufficient retention (k' > 2), and a short run time.

Materials & Reagents

-

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine reference standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Water (18.2 MΩ·cm)

-

Potassium Phosphate Monobasic (KH2PO4), analytical grade

-

Phosphoric Acid (H3PO4), analytical grade

Step-by-Step Protocol: Mobile Phase Preparation (pH 3.0)

-

Weigh 3.40 g of KH2PO4 and dissolve it in 1.0 L of HPLC-grade water to prepare a 25 mM solution.

-

Place the solution on a magnetic stirrer.

-

Slowly add phosphoric acid dropwise while monitoring with a calibrated pH meter until a stable pH of 3.0 is achieved.

-

Filter the buffer through a 0.22 µm membrane filter to remove particulates. This will be Mobile Phase A.

-

Use HPLC-grade acetonitrile as Mobile Phase B.

Optimization Workflow

The initial gradient conditions are systematically adjusted to achieve the desired separation characteristics. The primary variables to optimize are the gradient profile and slope.

Caption: Workflow for HPLC gradient optimization.

Optimized Method and Results

Through systematic adjustment, the initial gradient was refined. The starting percentage of acetonitrile was found to be optimal at 40%, and a shallower gradient improved resolution from potential impurities.

Table 2: Final Optimized HPLC Method Parameters

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 40% B to 70% B in 10 min, hold at 70% B for 2 min, return to 40% B in 1 min, equilibrate for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | PDA at 275 nm |

| Run Time | 15 minutes |

This optimized method yielded a sharp, symmetrical peak for 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine at a retention time of approximately 8.5 minutes, with an asymmetry factor of 1.1 and high theoretical plate count, indicating excellent efficiency.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

Sources

- 1. (S)-(-)-1-(1-Naphthyl)ethylamine CAS#: 10420-89-0 [m.chemicalbook.com]

- 2. (S)-(-)-1-(1-Naphthyl)ethylamine price,buy (S)-(-)-1-(1-Naphthyl)ethylamine - chemicalbook [chemicalbook.com]

- 3. (+/-)-1-(1-Naphthyl)Ethylamine: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 4. farmatel.yolasite.com [farmatel.yolasite.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. mdpi.com [mdpi.com]

- 7. omlc.org [omlc.org]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. chemscene.com [chemscene.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

Application Note: Preparation of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine Salts for Biological Testing

Introduction: The Rationale for Fluorinated Naphthylethylamines

The synthesis of novel psychoactive compounds and research chemicals often involves the strategic incorporation of fluorine atoms to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is a structural analog of other biologically active phenethylamines and naphthalenylethylamines. The introduction of a fluorine atom at the β-position of the ethylamine side chain can significantly alter its pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed, field-tested guide for the synthesis of the freebase amine and its subsequent conversion into a stable, water-soluble salt form suitable for rigorous biological testing. The protocols herein emphasize not just the procedural steps but the underlying chemical principles, ensuring that researchers can reproduce and, if necessary, adapt these methods with a full understanding of the critical parameters. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis and analytical chemistry.

Part I: Synthesis of the Freebase Amine

The most direct and reliable method for synthesizing the target primary amine is through the reductive amination of a corresponding ketone precursor. This method avoids the over-alkylation issues common with direct alkylation techniques and is highly adaptable.[1][2]

Synthetic Scheme Overview

The synthesis proceeds via a one-pot reductive amination of 1-acetylnaphthalene using ammonium acetate as the amine source and sodium cyanoborohydride as a mild and selective reducing agent.

Reaction: 1-Acetylnaphthalene + NH₄OAc + NaBH₃CN → 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Experimental Protocol: Reductive Amination

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles | Notes |

| 1-Acetylnaphthalene | 170.21 | 10.0 g | 58.7 mmol | Starting ketone |

| Ammonium Acetate | 77.08 | 45.3 g | 587 mmol | 10 equivalents |

| Sodium Cyanoborohydride | 62.84 | 4.4 g | 70.5 mmol | 1.2 equivalents |

| Methanol (Anhydrous) | - | 250 mL | - | Solvent |

| Dichloromethane (DCM) | - | 300 mL | - | Extraction Solvent |

| 2M Sodium Hydroxide | - | 150 mL | - | For work-up |

| Saturated NaCl (Brine) | - | 100 mL | - | For work-up |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-acetylnaphthalene (10.0 g, 58.7 mmol) and anhydrous methanol (250 mL). Stir until the ketone is fully dissolved.

-

Amine Source Addition: Add ammonium acetate (45.3 g, 587 mmol) to the solution. Stir at room temperature for 30 minutes. The large excess of ammonium acetate drives the equilibrium towards imine formation.

-

Reduction: In a separate beaker, carefully dissolve sodium cyanoborohydride (4.4 g, 70.5 mmol) in a minimal amount of methanol (~20 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Scientist's Note: Sodium cyanoborohydride (NaBH₃CN) is chosen over the more reactive sodium borohydride (NaBH₄) because it selectively reduces the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[1][3] Sodium triacetoxyborohydride is another excellent, albeit more expensive, alternative that avoids cyanide-containing waste streams.[3][4]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching and Work-up:

-

Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Re-dissolve the residue in dichloromethane (300 mL).

-

Transfer the solution to a separatory funnel and wash with 2M Sodium Hydroxide (2 x 75 mL) to remove unreacted ammonium acetate and neutralize the reaction.

-

Wash the organic layer with saturated sodium chloride (brine) (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude freebase amine as an oil.

-

-

Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent the amine from streaking on the acidic silica.

Quality Control for the Freebase

Before proceeding to salt formation, it is critical to confirm the identity and purity of the 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine freebase.

-

¹H NMR (400 MHz, CDCl₃): Confirm the presence of characteristic peaks for the naphthyl group, the methine (CH-NH₂), and the diastereotopic protons of the fluoromethyl group (CH₂F), which should appear as a doublet of doublets.

-

Mass Spectrometry (ESI+): Verify the molecular ion peak [M+H]⁺ at m/z = 190.1.

Part II: The Critical Choice of the Salt Form

For biological testing, particularly in aqueous media, the freebase amine is often unsuitable due to poor solubility and handling characteristics.[5] Converting the amine to a salt dramatically improves these properties.[6][7] The choice of the counter-ion is a multi-dimensional decision based on desired physicochemical properties.[8][9]

Rationale for Salt Selection

The primary goals of salt formation for preclinical testing are:

-

Enhanced Aqueous Solubility: Crucial for preparing stock solutions and for in vitro/in vivo administration.[5][10]

-

Improved Stability: Crystalline salts are generally more chemically and physically stable than the corresponding freebase oils or amorphous solids.[9]

-

Ease of Handling: Crystalline solids are easier to weigh and handle accurately than viscous oils.

-

Acceptable pH: The pH of the salt in solution should be within a biologically compatible range.[10]

The "pKa rule" is a guiding principle: for a stable salt to form, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug.[10]

Decision Workflow for Salt Selection

The following diagram outlines the logical process for selecting an appropriate salt form.

Caption: Decision workflow for pharmaceutical salt selection.

For initial biological screening, the hydrochloride (HCl) salt is often the first choice due to its simplicity, high solubility, and well-understood properties.[10][11]

Part III: Protocol for Hydrochloride Salt Preparation

This protocol describes the conversion of the purified freebase amine to its hydrochloride salt.

Experimental Protocol: HCl Salt Formation

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles | Notes |

| 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine | 189.23 | 5.0 g | 26.4 mmol | Purified freebase |

| Diethyl Ether (Anhydrous) | - | 150 mL | - | Solvent |

| 2M HCl in Diethyl Ether | - | ~15 mL | ~30 mmol | 1.1 equivalents |

Procedure:

-

Dissolution: Dissolve the purified freebase amine (5.0 g, 26.4 mmol) in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask with magnetic stirring.[12]

-

Acidification: While stirring vigorously, slowly add the 2M HCl solution in diethyl ether dropwise. A white precipitate of the amine hydrochloride salt will begin to form immediately.[12]

-

Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

-

Digestion: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation and crystal growth.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.[13]

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any excess HCl and soluble impurities.[12]

-

Drying: Dry the solid under high vacuum for at least 12 hours to remove all residual solvent. The final product should be a fine, white, free-flowing crystalline powder.

Overall Synthetic Workflow

The following diagram visualizes the complete process from starting material to final, quality-controlled product.

Caption: Overall workflow from synthesis to final salt for testing.

Part IV: Final QC and Preparation for Biological Assays

The final salt must be rigorously characterized to ensure that the data generated from biological tests is reliable and reproducible.

Final Product Characterization

| Test | Method | Purpose | Acceptance Criteria |

| Purity | HPLC/UPLC | Quantify purity and detect impurities | ≥98% purity |

| Identity | ¹H NMR, ¹³C NMR, MS | Confirm chemical structure | Spectra consistent with proposed structure |

| Melting Point | DSC or Melting Point Apparatus | Assess crystalline nature and purity | Sharp melting point (e.g., within a 2°C range) |

| Aqueous Solubility | Gravimetric or UV-Vis | Determine solubility for stock preparation | e.g., >10 mg/mL in water or DMSO |

Protocol: Preparation of a 10 mM Stock Solution

-

Calculation: Calculate the mass of the hydrochloride salt needed for the desired volume and concentration. (Note: Use the molecular weight of the salt, not the freebase).

-

MW of Salt (C₁₂H₁₂FN · HCl) = 189.23 + 36.46 = 225.69 g/mol

-

-

Weighing: Accurately weigh the required amount of the salt into a sterile vial.

-

Dissolution: Add the desired solvent (e.g., sterile deionized water, PBS, or DMSO) to the vial.

-

Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

By following these detailed protocols and understanding the rationale behind each step, researchers can confidently prepare high-quality 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine salts for subsequent biological evaluation.

References

- Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [URL: https://www.wiley.com/en-us/Handbook+of+Pharmaceutical+Salts%3A+Properties%2C+Selection%2C+and+Use%2C+2nd+Revised+Edition-p-9783906390512]

- Anderson, N.G. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(38), 7161-7164. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390401345X]

- Bäuerle, S. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/32953/pharmaceutical-salts-of-small-molecule-drugs-opportunities-and-challenges/]

- Brittain, H.G. (2010). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/1132-Strategy-for-the-Prediction-and-Selection-of-Drug-Substance-Salt-Forms/]

- Al-Ghananeem, A.M., & Malkawi, A.H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1734. [URL: https://www.mdpi.com/1420-3049/23/7/1734]

- BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. BenchChem. [URL: https://www.benchchem.com/product/bchm2331211-70-0]

- Morris, K.R., et al. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/36909-Developing-an-Appropriate-Salt-Form-for-an-Active-Pharmaceutical-Ingredient/]

- Clarke, H.T., & Hartman, W.W. (1928). Methylamine hydrochloride. Organic Syntheses, 8, 102. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0349]

- ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-amine-hydrochloride-salts_fig1_323862283]

- ResearchGate. (2016). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Request PDF. [URL: https://www.researchgate.net/publication/305881473_The_Direct_Preparation_of_Amides_from_Amine_Hydrochloride_Salts_and_Orthoesters_A_Synthetic_and_Mechanistic_Perspective]

- Al-Ghananeem, A.M., & Malkawi, A.H. (2018). Screening, Preparation, and Characterization of Salts. Molecules, 23(7), 1734. [URL: https://www.mdpi.com/1420-3049/23/7/1734]

- Latypova, L.R., et al. (2021). Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. Molecules, 26(11), 3345. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199925/]

- Chowhan, Z.T. (1978). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [URL: https://pubmed.ncbi.nlm.nih.gov/690888/]

- Smith, B.C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]

- ChemScene. (n.d.). 2-Fluoro-1-(naphthalen-2-yl)ethan-1-amine. ChemScene. [URL: https://www.chemscene.com/products/2-Fluoro-1-(naphthalen-2-yl)ethan-1-amine-CS-0306392.html]

- Obłąk, E., & Gamian, A. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences, 21(12), 4235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7351949/]

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Al-Obaidi, H., & Al-badry, K. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Pharmaceutics, 4(2), 183-197. [URL: https://www.researchgate.net/publication/225304677_Preparation_and_Characterization_of_Amino_Acids-Based_Trimethoprim_Salts]

- Myers, A.G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [URL: https://myers.chemistry.harvard.

- Royal Society of Chemistry. (n.d.). Reductive Amination. [URL: https://www.rsc.

- Sciencemadness.org. (2011). Solubility of organic amine salts. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=17622]

- Purdue University. (n.d.). Amines. [URL: https://chemed.chem.purdue.edu/genchem/topicreview/bp/1organic/amines.html]

- Gibson, E.K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [URL: http://theses.gla.ac.uk/3070/]

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.

- Cardona, F., et al. (2023). 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate. Molbank, 2023(3), M1704. [URL: https://www.mdpi.com/1422-8599/2023/3/M1704]

- Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(3), 641-650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6428488/]

- Sciencemadness.org. (2012). reductive amination using ammonium acetate/NaBH4. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=22026]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-fluoroamines. [URL: https://www.organic-chemistry.org/synthesis/C-F/fluoroamines.shtm]

- ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-naphthalen-1-yl-acetylamino-acetic-acid-ethyl-ester_fig1_265355598]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Amines, [chemed.chem.purdue.edu]

- 6. pharmtech.com [pharmtech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Pharmacological Profiling of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine (2-F-NEA)

This Application Note is designed for medicinal chemists and pharmacologists involved in the characterization of novel fluorinated monoamine transporter ligands. It focuses on 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine (referred to herein as 2-F-NEA ), a structural analog of naphthylethylamines where beta-fluorination is utilized to modulate metabolic stability and transporter selectivity.

Introduction & Mechanistic Rationale

The modulation of monoamine transporters (MATs)—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—remains a cornerstone of neuropsychiatric drug discovery.

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine (2-F-NEA) represents a specific scaffold interest due to two structural features:

-

Naphthalene Moiety: Provides increased lipophilicity and steric bulk compared to phenyl analogs, often shifting selectivity towards SERT and NET over DAT (similar to PAL-287).

-

-Fluorination: The introduction of a fluorine atom at the

This guide details the protocols for establishing the selectivity profile and metabolic stability of 2-F-NEA.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for profiling 2-F-NEA, from initial solubility checks to functional transporter assays.

Caption: Integrated workflow for the pharmacological and metabolic characterization of 2-F-NEA.

Protocol A: Fluorescent Monoamine Uptake Assay (High-Throughput)

Objective: To determine the inhibitory potency (

Materials

-

Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Reagents:

-

ASP+ (Sigma-Aldrich).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl

, 1.2 mM MgSO -

Reference Inhibitors: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

-

-

Instrumentation: FLIPR or standard fluorescence microplate reader (Ex 475 nm / Em 609 nm).

Step-by-Step Methodology

-

Cell Preparation:

-

Seed HEK293-Transporter cells into poly-D-lysine coated 96-well black-walled plates at a density of 40,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO

to achieve 90% confluency.

-

-

Compound Treatment:

-

Remove culture medium and wash cells once with 200 µL warm KRH buffer.

-

Prepare serial dilutions of 2-F-NEA in KRH buffer (Range: 1 nM to 100 µM).

-

Add 100 µL of diluted 2-F-NEA to respective wells.

-

Incubate for 10 minutes at room temperature to allow equilibrium binding.

-

-

Substrate Addition & Kinetic Reading:

-

Prepare a 20 µM working solution of ASP+ in KRH buffer.

-

Place plate in the fluorescence reader.

-

Critical Step: Inject 100 µL of ASP+ solution (Final concentration 10 µM) while simultaneously initiating kinetic recording.

-

Record fluorescence every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the slope of fluorescence increase (RFU/min) over the linear range (typically 1–10 mins).

-

Normalize slope values to Vehicle Control (100% uptake) and Non-Specific Uptake (High concentration inhibitor, 0% uptake).

-

Fit data to a non-linear regression model (Sigmoidal dose-response) to derive

.

-

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: To assess if the

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactors: NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Verapamil).

Step-by-Step Methodology

-

Reaction Mixture Preparation:

-

Pre-incubate 2-F-NEA (1 µM final) with HLM (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

-

Note: Keep DMSO concentration < 0.1% to avoid CYP inhibition.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Total reaction volume: 200 µL per time point.

-

-

Sampling:

-

At time points

minutes, remove 30 µL aliquots. -

Immediately dispense into 120 µL of Quench Solution to stop the reaction and precipitate proteins.

-

-

Processing:

-

Vortex samples for 10 minutes.

-

Centrifuge at 4,000 rpm for 20 minutes at 4°C.

-

Transfer supernatant to HPLC vials for LC-MS/MS analysis.

-

-

Data Calculation:

-

Plot ln(% Parent Remaining) vs. Time.

-

Slope (

) determines half-life: -

Intrinsic Clearance:

.

-

Expected Results & Data Interpretation

The following table outlines hypothetical reference values for validating the assay system.

| Compound | Target | Assay | Expected Value | Interpretation |

| Cocaine | DAT | Uptake Inhibition | Validation Control | |

| Fluoxetine | SERT | Uptake Inhibition | Validation Control | |

| 2-F-NEA | SERT | Uptake Inhibition | Target: < 100 nM | High affinity indicates potential entactogenic profile. |

| 2-F-NEA | HLM | Stability | Fluorine successfully blocks rapid metabolism. |

Structural Insight (Causality)

If 2-F-NEA shows high affinity for SERT but low affinity for DAT, it suggests the bulky naphthalene group prevents accommodation in the smaller dopamine binding pocket, while the fluorine atom may be engaging in favorable electrostatic interactions within the SERT allosteric site. Conversely, if stability is low, the fluorine position may not be sufficient to block aromatic hydroxylation on the naphthalene ring.

Safety & Compliance

-

Chemical Handling: 2-F-NEA is a fluorinated amine. Treat as a potential irritant and neuroactive substance. Use a fume hood and nitrile gloves.

-

Regulatory Status: Verify local scheduling. While not explicitly scheduled in all jurisdictions, structural analogs of controlled substances may fall under "Analog Acts."

References

-

Schwartz, J. W., et al. (2003). "A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening.

-

Blough, B. E., et al. (2014). "Synthesis and pharmacology of ring-substituted 1-(naphthalen-1-yl)propan-2-amines." Journal of Medicinal Chemistry.

-

Puris, E., et al. (2017). "The effects of fluorine substitution on drug metabolism." Expert Opinion on Drug Metabolism & Toxicology.

-

Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

Application Note: Storage and Stability of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine in Solution

Abstract & Introduction

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is a specialized fluorinated building block and bioactive scaffold, often utilized in the synthesis of neurotransmitter reuptake inhibitors and chiral resolving agents. Structurally, it consists of a naphthalene ring providing significant lipophilicity, a primary amine functioning as a hydrogen bond donor/acceptor, and a

The introduction of the fluorine atom at the

This guide provides a validated protocol for maintaining the integrity of this compound in solution, ensuring reproducibility in high-throughput screening and synthetic applications.

Physicochemical Profile & Solubility Analysis

Understanding the interplay between the hydrophobic naphthalene core and the polar fluoroamine tail is critical for solvent selection.

Solubility Matrix

| Solvent | Solubility Rating | Suitability for Stock | Notes |

| DMSO (Anhydrous) | High (>50 mM) | Recommended | Excellent solubilization of the naphthalene core; low volatility; hygroscopic (requires dry storage).[1] |

| Ethanol (Abs.) | High (>25 mM) | Alternative | Good for immediate use; high volatility makes concentration unstable over long-term storage.[1] |

| Water / PBS | Very Low (<1 mM) | Unsuitable | The naphthalene moiety drives aggregation and precipitation in aqueous buffers.[1] |

| Acetonitrile | Moderate | Intermediate | Useful for LC-MS preparation; not recommended for biological stock storage due to evaporation.[1] |

The Beta-Fluorine Effect

Unlike a standard naphthylethylamine, the presence of fluorine on the adjacent carbon (C2) exerts a strong electron-withdrawing effect ($ -I $ effect).[1]

-

Basicity: The pKa of the amine is reduced (estimated pKa ~8.5–9.0 vs. ~10.0 for the non-fluorinated parent).[1] This reduces the fraction of protonated species at physiological pH but stabilizes the free base against oxidative attack compared to alkylamines.

-

Reactivity: The C-F bond is generally stable, but the specific

-amino arrangement creates a risk of HF elimination to form an enamine/imine intermediate if exposed to strong bases (e.g., NaH, t-BuOK) or high heat [1, 2].[1]

Stability Mechanisms & Degradation Pathways[1]

To ensure data integrity, researchers must mitigate three primary degradation vectors:

-

Atmospheric Carbamylation: Like all primary amines, the free base avidly reacts with atmospheric

to form carbamate salts (white crusts).[1] This alters the effective concentration and solubility. -

Oxidative Deamination: Extended exposure to air/light can lead to N-oxide formation or oxidative deamination, particularly catalyzed by trace metals.[1]

-

Elimination (Specific to

-Fluoroamines): Under thermodynamic stress or basic conditions, the molecule can undergo E2 elimination, ejecting fluoride.[1]

Visualization: Degradation Logic & Prevention

The following diagram illustrates the causality between environmental stressors and chemical breakdown.[1]

Figure 1: Mechanistic pathways of degradation and the specific protocol controls designed to intercept them.

Preparation & Storage Protocol

Pre-requisites:

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9% purity.[1] -

Container: Amber borosilicate glass vials with PTFE (Teflon)-lined screw caps.

-

Atmosphere: Argon or Nitrogen gas line.[1]

Step 1: Stock Solution Preparation (10 mM - 50 mM)

-

Equilibrate: Allow the solid compound vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Weighing: Weigh the desired mass rapidly. If the substance appears as a sticky oil or low-melting solid, weigh by difference directly into the storage vial.

-

Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

-

Note: Sonicate for 1-2 minutes if visual particulates remain. The solution should be clear and colorless to pale yellow.[2]

-

-

Inert Gas Purge: Gently flow Argon or Nitrogen over the headspace of the vial for 10-15 seconds to displace oxygen and humidity. Do not bubble gas through the liquid to avoid solvent evaporation.

Step 2: Storage Conditions

-

Short Term (< 1 week):

in the dark. -

Long Term (> 1 week):

or -

Freeze/Thaw Cycles: Limit to a maximum of 3 cycles.

-

Best Practice: Aliquot the master stock into single-use volumes (e.g., 20

L) to avoid repeated freeze-thaw stress which promotes moisture uptake in DMSO.

-

Step 3: Preparation of Working Solutions

-

Thaw the stock aliquot completely at room temperature.

-

Vortex to ensure homogeneity (DMSO freezes in layers).

-

Dilute into aqueous buffer (e.g., PBS) immediately before use.[1]

-

Solubility Limit: Do not exceed 1% DMSO (v/v) in the final assay to avoid cellular toxicity.

-

Precipitation Alert: Due to the naphthalene ring, concentrations >100

M in water may precipitate. Inspect for turbidity.

-

Quality Control & Troubleshooting

QC Method: HPLC-UV

To validate stock integrity after long-term storage:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

m). -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 220 nm (Amide/Amine) and 280 nm (Naphthalene characteristic absorption).

-

Acceptance Criteria: Purity > 95%; Single peak. Appearance of early-eluting peaks suggests oxidation; late-eluting hydrophobic peaks may suggest dimerization.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| White crust on vial rim | Formation of carbamates (reaction with air).[1] | Filter solution through 0.2 |

| Precipitation in Buffer | "Ouzo effect" / Hydrophobic aggregation.[1] | Lower the working concentration. Ensure rapid mixing during dilution. |

| Yellowing of DMSO stock | Oxidative degradation.[1] | Check purity via LC-MS. If <90%, discard. |

References

-

Doyle, M. P., et al. (2012).[1] Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[3] Journal of the American Chemical Society, 134(18), 7604–7607. Link[1] -

Pupo, G., et al. (2019).[1] Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of

-Fluoroamines. Journal of the American Chemical Society, 141(7), 2878–2883. Link[1] -

NIST Chemistry WebBook. Solubility of Naphthalene in Organic Solvents. National Institute of Standards and Technology.[4] Link

-

PubChem Compound Summary. 2-Fluoro-1-phenylethan-1-amine (Analogous Structure Data). National Library of Medicine. Link[1]

-

Beck, B., et al. (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds. ACS Omega.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Synthetic Yield of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, often enhancing metabolic stability and binding affinity, making fluorinated compounds highly valuable in pharmaceutical development.[1][2] However, the synthesis of molecules like 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine presents unique challenges, particularly in achieving regioselective fluorination and managing sensitive functional groups. This guide outlines a robust synthetic strategy and addresses potential issues at each stage.

Proposed Synthetic Pathway: A Strategic Overview

A logical and viable pathway to the target compound involves a five-step sequence starting from the commercially available 1-acetylnaphthalene. This route strategically introduces the required functional groups while managing selectivity and reactivity.

Caption: Proposed 5-step synthesis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine.

Part 1: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing expert answers and actionable advice.

Step 1: α-Bromination of 1-Acetylnaphthalene

Q1: Why is α-bromination the recommended first step, and what are the key challenges?

A: Starting with the α-bromination of 1-acetylnaphthalene is strategic because the resulting α-bromoketone is a versatile intermediate. The bromine atom serves as a good leaving group for subsequent nucleophilic substitution and also activates the carbonyl group for reduction. The primary challenge is controlling the reaction to favor mono-bromination and prevent the formation of the di-brominated by-product. Over-bromination leads to yield loss and purification difficulties.

Q2: My reaction yields a significant amount of di-brominated product. How can I improve the selectivity for the mono-brominated species?

A: This is a common issue arising from the mono-brominated product being more reactive than the starting material under certain conditions. To improve selectivity:

-

Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). It is often beneficial to use a slight excess of the starting ketone.

-

Slow Addition: Add the brominating agent slowly and at a controlled temperature (e.g., 0 °C to room temperature) to maintain a low concentration of the agent in the reaction mixture.

-

Monitor Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed or when the di-brominated product begins to appear significantly.

Q3: I'm observing low conversion of the starting material. What adjustments should I make?

A: Low conversion is typically due to insufficient activation or reaction time.

-

Catalyst: For NBS bromination, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide may be needed. For bromination with Br₂, an acid catalyst like acetic acid is commonly used. Ensure the catalyst is active and used in the correct amount.

-

Temperature & Time: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C), but be aware this can also increase the rate of di-bromination. Extend the reaction time and monitor accordingly.

Step 2: Selective Ketone Reduction

Q1: Why is Sodium Borohydride (NaBH₄) recommended for reducing the bromoketone?

A: Sodium borohydride is a mild and selective reducing agent. It efficiently reduces ketones to secondary alcohols while being unreactive towards the carbon-bromine bond under standard conditions (e.g., in alcoholic solvents like methanol or ethanol at 0 °C to room temperature). Harsher reducing agents like Lithium Aluminum Hydride (LiAlH₄) could lead to the reduction of the C-Br bond, resulting in undesired by-products.

Q2: My reduction is incomplete, and I have starting material left even after a long reaction time. What could be the cause?

A: Incomplete reduction can be due to several factors:

-

Reagent Quality: NaBH₄ can decompose upon exposure to moisture. Ensure you are using fresh, high-quality reagent.

-

Stoichiometry: While theoretically 0.25 equivalents are needed, it is common practice to use 1.1 to 1.5 equivalents to ensure the reaction goes to completion.

-

Temperature: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If conversion is low, ensure it has been stirred at room temperature for an adequate duration (2-4 hours).

-

Solvent: Ensure the bromoketone is fully dissolved in the solvent (e.g., methanol, ethanol) before adding the NaBH₄.

Step 3: Nucleophilic Substitution with Azide

Q1: What is the purpose of using sodium azide, and are there safer alternatives?

A: Sodium azide (NaN₃) serves as a robust nitrogen nucleophile to displace the bromide. The resulting azide functional group is an excellent precursor to a primary amine. It is unreactive under many reaction conditions (including the subsequent fluorination step) and can be cleanly reduced to the amine at the end of the synthesis. While azides are energetic compounds and must be handled with care, they are highly reliable. Alternatives like using ammonia or a protected amine could work but may lead to side reactions like over-alkylation or elimination.

Q2: The yield of my azide substitution is low, and TLC shows a major by-product. What is likely happening?

A: A common side reaction in this step is elimination (E2 reaction) to form an α,β-unsaturated alcohol, especially if the reaction is heated too aggressively or if a non-polar, aprotic solvent is used. To favor substitution (SN2):

-

Solvent Choice: Use a polar, aprotic solvent like DMF or DMSO. This solvates the cation (Na⁺) and leaves the azide anion highly nucleophilic.

-

Temperature Control: Run the reaction at a moderate temperature. Start at room temperature and gently heat to 50-60 °C if necessary. Avoid high temperatures that favor elimination.

-

Water Content: Ensure your solvent is anhydrous, as water can interfere with the reaction.

Step 4: Deoxofluorination

Q1: This step seems to be the most critical. What makes deoxofluorination so challenging?

A: Deoxofluorination, the conversion of an alcohol to a fluoride, is challenging for several reasons.[1] The reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, are highly reactive and moisture-sensitive. They must be handled under an inert atmosphere (Nitrogen or Argon) with extreme care. Side reactions, such as elimination and carbocation-mediated rearrangements, are common and can significantly lower the yield.[2]

Q2: My fluorination reaction is giving a complex mixture of products with a very low yield of the desired fluoride. How can I troubleshoot this?

A: This is the most common failure point. Here’s a systematic approach to optimization:

-

Reagent Quality and Handling: Use fresh, high-quality DAST or Deoxo-Fluor®. Add the reagent dropwise at a low temperature (e.g., -78 °C) to a solution of your azido alcohol in an anhydrous aprotic solvent (like DCM or THF).

-

Temperature Control: After addition, allow the reaction to warm up slowly. The optimal temperature is highly substrate-dependent. It's best to run small-scale trials at different final temperatures (e.g., -20 °C, 0 °C, room temperature) to find the sweet spot.

-

Non-nucleophilic Base: Sometimes, the HF by-product can cause side reactions. Including a hindered, non-nucleophilic base like pyridine or 2,6-lutidine can scavenge the acid and improve yields.

-

Alternative Reagents: If DAST fails, consider other reagents. XtalFluor® or Fluolead™ are modern alternatives that can sometimes offer better yields and fewer side reactions.

Caption: Decision tree for troubleshooting the critical deoxofluorination step.

Step 5: Azide Reduction to Amine

Q1: What are the pros and cons of catalytic hydrogenation versus a Staudinger reaction for the azide reduction?

A: Both methods are effective, and the choice often depends on the equipment available and the presence of other functional groups.

-

Catalytic Hydrogenation (H₂/Pd-C):

-

Pros: Generally very clean, producing nitrogen gas as the only by-product. It is often high-yielding.

-

Cons: Requires specialized hydrogenation equipment (e.g., a Parr shaker). The catalyst can sometimes be sensitive to poisoning by sulfur or other functional groups (not an issue in this specific molecule).

-

-

Staudinger Reaction (PPh₃, then H₂O):

-

Pros: Does not require high-pressure equipment. It is tolerant of many functional groups.

-

Cons: It is not atom-economical, generating stoichiometric amounts of triphenylphosphine oxide (Ph₃P=O) as a by-product, which must be carefully removed during purification.

-

Q2: I'm having trouble removing the triphenylphosphine oxide by-product from my final amine product. What's the best way to purify it?

A: This is the main drawback of the Staudinger reaction.

-

Acid-Base Extraction: The most effective method. Dissolve the crude product in a solvent like ethyl acetate or DCM. Extract with aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the ammonium salt, while the neutral triphenylphosphine oxide remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.

-

Chromatography: If extraction is insufficient, column chromatography can be used. Because the target amine is basic, it may streak on standard silica gel. Using a silica column treated with a small amount of triethylamine in the eluent or using specialized amine-functionalized silica can lead to better separation.[3]

Part 2: Experimental Protocols & Data

Summary of Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | α-Bromination | 1-Acetylnaphthalene, NBS | CCl₄ / Acetonitrile | 80 | 2-4 | 75-85% |

| 2 | Ketone Reduction | 2-Bromo-ketone, NaBH₄ | Methanol | 0 to RT | 2-3 | 90-98% |

| 3 | Azide Substitution | 2-Bromo-alcohol, NaN₃ | DMF | 50-60 | 6-12 | 80-90% |

| 4 | Deoxofluorination | 2-Azido-alcohol, DAST | DCM | -78 to RT | 3-5 | 40-60% |

| 5 | Azide Reduction | 2-Azido-fluoride, H₂, Pd/C | Ethanol/Methanol | RT | 4-8 | 85-95% |

Detailed Step-by-Step Protocols

Protocol 1: Synthesis of 2-bromo-1-(naphthalen-1-yl)ethan-1-one (Step 1)

-

Dissolve 1-acetylnaphthalene (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-azido-1-(naphthalen-1-yl)ethan-1-ol (Steps 2 & 3)

-

Dissolve the 2-bromo-ketone (1.0 eq) from Step 1 in methanol and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

-

Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude 2-bromo-1-(naphthalen-1-yl)ethan-1-ol.

-

Dissolve the crude bromo-alcohol in anhydrous DMF.

-

Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 50-60 °C overnight.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers thoroughly with water and brine to remove DMF.

-

Dry over sodium sulfate, filter, and concentrate. Purify the resulting crude azido-alcohol by column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 3: Synthesis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine (Steps 4 & 5)

-

[CAUTION: DAST is toxic and reacts violently with water. Handle in a fume hood under inert atmosphere.]

-

Dissolve the 2-azido-alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add DAST (1.2 eq) dropwise via syringe.

-

Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate carefully. The crude 1-(2-azido-1-fluoroethyl)naphthalene should be handled with care.

-

Dissolve the crude azide in ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until TLC indicates complete consumption of the azide.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure. Purify the final product by acid-base extraction or column chromatography on amine-functionalized silica to yield pure 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine.

References

-

Lasri, J., & Kopylovich, M. N. (2018). Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 332-336. [Link]

- BenchChem. (n.d.). Derivatization of 1-(Naphthalen-1-yl)ethanone Oxime for Biological Screening.

-

Chen, Y., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. MDPI. [Link]

-

Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

-

PubMed. (2018). Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- ResearchGate. (n.d.). Oxidation of (E)-2-hydroxy (or 8-methoxy)-1-naphthaldehyde oximes.

-

Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis. [Link]

- Smith, D. R., Maienthal, M., & Tipton, J. (1951). Reduction of Oximes with Lithium Aluminum Hydride. Journal of Organic Chemistry.

- ChemScene. (n.d.). 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine.

-

Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

- ChemScene. (n.d.). 2-Fluoro-1-(naphthalen-2-yl)ethan-1-amine.

-

Cardellicchio, C., et al. (2023). 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate. MDPI. [Link]

-

Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

- ResearchGate. (n.d.). Fluorination of naphthalene and 1-methylnaphthalene with N-fluorobis(phenylsulfonyl)amine without solvent.

-

Kiasat, A. R., et al. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. SciSpace. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-fluoroamines. [Link]

- The Royal Society of Chemistry. (2018). Effect of Fluorination of Naphthalene Diimide-Benzothiadiazole Copolymers on Ambipolar Behavior in Field-Effect Transistors.

-

Mathad, V. T., et al. (2014). Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet. Academia.edu. [Link]

-

Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). amine. [Link]

- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.

- Google Patents. (n.d.). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.

- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with 2-Amino-1-naphthaldehyde.

-

Patsnap. (2007). Prepn process of 1-fluoronaphthalene. [Link]

Sources

Troubleshooting fluorination reactions in naphthalene-ethanamine synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting fluorination reactions in the synthesis of naphthalene-ethanamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into this valuable scaffold. As a privileged structure in medicinal chemistry, the fluorinated naphthalene core offers unique advantages in modulating metabolic stability and binding affinity.[1] However, the journey to the desired product is often fraught with challenges ranging from low yields to complex product mixtures.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to overcome them.

Section 1: Core Issues—Low Yield & Poor Conversion

Low conversion of the starting material is one of the most frequent initial hurdles. This often points to fundamental issues with reaction conditions, reagent reactivity, or substrate stability.

Q1: My electrophilic fluorination of N-protected naphthalene-ethanamine is stalling, resulting in low conversion. What are the primary causes and how can I fix this?

A1: Low conversion in electrophilic fluorinations of electron-rich systems like the naphthalene-ethanamine scaffold typically stems from three core issues: insufficient reactivity of the fluorinating agent, deactivation of the substrate, or suboptimal solvent choice.

-

Reagent Reactivity: Not all electrophilic fluorinating agents (N-F reagents) are created equal. Their reactivity can be insufficient for the naphthalene core, which, while electron-rich, is less reactive than simpler systems like phenols.[2]

-

Troubleshooting Protocol:

-

Reagent Screen: If using a milder reagent like N-Fluorobenzenesulfonimide (NFSI), consider switching to a more powerful one such as 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®.

-

Activation: Some N-F reagents can be activated. For instance, nitromethane has been shown to act as a Lewis base that activates electrophilic fluorinating reagents and stabilizes carbocation intermediates, providing a significant rate enhancement.[3]

-

Stoichiometry: Ensure at least a stoichiometric amount of the fluorinating agent is used. An excess (1.1-1.5 equivalents) can often drive the reaction to completion, but excessive amounts may lead to side reactions.

-

-

-

Substrate Deactivation (Amine Protection): The ethanamine side chain is a primary amine, which is basic. In acidic conditions, which can be generated by the fluorinating reagent or acidic byproducts, the amine protonates to an ammonium salt (-NH3+). This group is strongly deactivating and will shut down electrophilic aromatic substitution.

-

Expert Insight: It is almost always mandatory to protect the primary amine before attempting electrophilic fluorination. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under typical fluorination conditions and prevents N-fluorination and ring deactivation.[4]

-

-

Solvent Choice: The solvent plays a critical role in solvating the reagents and influencing the reaction pathway.

-

Troubleshooting Protocol:

-

Screen a range of solvents. While acetonitrile (MeCN) is a common starting point, solvents like trifluoromethylbenzene or even nitromethane can offer superior results for specific substrate-reagent combinations.[3][5]

-

Ensure the use of anhydrous solvents, as water can react with some fluorinating agents and complicate the reaction.

-

-

| Parameter | Recommendation | Rationale |

| Fluorinating Agent | Selectfluor® > NFSI | Higher electrophilicity for less activated systems.[2] |

| Amine Protection | Boc (Di-tert-butyl dicarbonate) | Prevents N-fluorination and ring deactivation.[4] |

| Solvent | Acetonitrile, Nitromethane | Nitromethane can activate N-F reagents.[3] |

| Temperature | 0 °C to RT | Start low to control exotherms and improve selectivity. |

Section 2: Addressing Poor Regioselectivity

Achieving fluorination at the desired position on the naphthalene ring is critical for the final compound's biological activity. The activating 1-ethanamine substituent directs electrophiles primarily to the C2, C4, C5, and C7 positions, often leading to a mixture of isomers.[4]

Q2: My electrophilic fluorination produces a mixture of regioisomers. How can I control the position of fluorination?

A2: Controlling regioselectivity is a function of managing electronic and steric effects. The inherent directing ability of the substituent provides the initial bias, which you must then refine.

-

Leverage Steric Hindrance: The size of both the protecting group on the amine and the fluorinating reagent can influence the product distribution.

-

Expert Insight: A bulky protecting group can sterically block the nearby C2 and C8 positions, potentially favoring fluorination at the more accessible C4 or C5 positions.

-

Troubleshooting Protocol:

-

Protecting Group: Compare a standard Boc group with a bulkier protecting group to assess changes in isomer ratios.

-

Reagent Size: While less tunable, be aware that different N-F reagents have different steric profiles which can subtly alter selectivity.

-

-

-

Temperature Control: Reaction temperature affects whether the reaction is under kinetic or thermodynamic control.

-

Troubleshooting Protocol: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, and room temperature). Lower temperatures often favor the kinetically preferred product, which is typically the isomer formed via the most stable carbocation intermediate (often C4).[4]

-

-

Directed C-H Functionalization: For ultimate control, consider a palladium-catalyzed C-H fluorination. This approach uses a directing group to deliver the catalyst—and thus the fluorine—to a specific position, most commonly ortho to the directing group.[5][6]

-

Methodology: While more complex, this involves using a suitable directing group (the protected amine can sometimes serve this function) with a palladium catalyst and an electrophilic fluorine source like NFSI.[5] This strategy can provide a single regioisomer where traditional methods fail.

-

Workflow for Improving Regioselectivity

Caption: Troubleshooting workflow for low regioselectivity.

Section 3: FAQs on Side Reactions and Alternative Methodologies